REACTION_CXSMILES
|
[CH3:1][O:2][C:3]([C:5]1[CH:10]=[N:9][C:8](O)=[CH:7][N:6]=1)=[O:4].O=P(Cl)(Cl)[Cl:14]>>[CH3:1][O:2][C:3]([C:5]1[CH:10]=[N:9][C:8]([Cl:14])=[CH:7][N:6]=1)=[O:4]
|
Name
|
|
Quantity
|
50 g
|
Type
|
reactant
|
Smiles
|
COC(=O)C1=NC=C(N=C1)O
|
Name
|
|
Quantity
|
500 mL
|
Type
|
reactant
|
Smiles
|
O=P(Cl)(Cl)Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
was heated
|
Type
|
TEMPERATURE
|
Details
|
under reflux for 1.5 hours
|
Duration
|
1.5 h
|
Type
|
ADDITION
|
Details
|
poured onto ice
|
Type
|
EXTRACTION
|
Details
|
The resulting mixture was extracted with ether (4×500 mL)
|
Type
|
CONCENTRATION
|
Details
|
The organic layers were concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
the residue was recrystallised from toluene
|
Name
|
|
Type
|
product
|
Smiles
|
COC(=O)C1=NC=C(N=C1)Cl
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 30.8 g | |
YIELD: PERCENTYIELD | 55% | |
YIELD: CALCULATEDPERCENTYIELD | 55.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[CH3:1][O:2][C:3]([C:5]1[CH:10]=[N:9][C:8](O)=[CH:7][N:6]=1)=[O:4].O=P(Cl)(Cl)[Cl:14]>>[CH3:1][O:2][C:3]([C:5]1[CH:10]=[N:9][C:8]([Cl:14])=[CH:7][N:6]=1)=[O:4]
|
Name
|
|
Quantity
|
50 g
|
Type
|
reactant
|
Smiles
|
COC(=O)C1=NC=C(N=C1)O
|
Name
|
|
Quantity
|
500 mL
|
Type
|
reactant
|
Smiles
|
O=P(Cl)(Cl)Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
was heated
|
Type
|
TEMPERATURE
|
Details
|
under reflux for 1.5 hours
|
Duration
|
1.5 h
|
Type
|
ADDITION
|
Details
|
poured onto ice
|
Type
|
EXTRACTION
|
Details
|
The resulting mixture was extracted with ether (4×500 mL)
|
Type
|
CONCENTRATION
|
Details
|
The organic layers were concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
the residue was recrystallised from toluene
|
Name
|
|
Type
|
product
|
Smiles
|
COC(=O)C1=NC=C(N=C1)Cl
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 30.8 g | |
YIELD: PERCENTYIELD | 55% | |
YIELD: CALCULATEDPERCENTYIELD | 55.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |